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Compound of Interest

Compound Name: (5-Bromohexyl)benzene

CAS No.: 105474-17-7

Cat. No.: B15423337

Get Quote

Executive Summary
(5-Bromohexyl)benzene (C₁₂H₁₇Br) is a secondary alkyl halide linked to an aromatic ring. Its

mass spectrum is characterized by a unique interplay between the stability of the aromatic

system and the lability of the carbon-bromine bond.

Key Diagnostic Features:

Molecular Ion (M⁺): Distinct 1:1 doublet at m/z 240 and 242 (characteristic of ⁷⁹Br/⁸¹Br

isotopes).

Base Peak:m/z 91 (Tropylium ion), confirming the alkylbenzene substructure.[1]

Diagnostic Fragment:m/z 161 (M – Br). This peak is significantly more intense in this isomer

than in its terminal analog, (6-bromohexyl)benzene, due to the formation of a stable

secondary carbocation.

Rearrangement Ion:m/z 92 (McLafferty rearrangement), confirming an alkyl chain of at least

3 carbons attached to the benzene ring.
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Structural Analysis & Fragmentation Logic
The fragmentation behavior is governed by three competing mechanisms: Benzylic Cleavage,

Halogen Elimination, and McLafferty Rearrangement.

Mechanism A: Formation of the Tropylium Ion (Base
Peak)
The most dominant pathway for alkylbenzenes is the cleavage of the benzylic bond.

Ionization generates the radical cation [M]⁺˙.

Homolytic cleavage occurs at the C1–C2 bond (beta to the ring).

This releases a neutral bromoalkyl radical and the benzyl cation (C₇H₇⁺).

The benzyl cation rearranges to the highly stable, seven-membered Tropylium ion (m/z 91).

Mechanism B: Carbon-Bromine Cleavage (The
"Secondary" Signature)
This pathway distinguishes (5-bromohexyl)benzene from its primary isomer, (6-

bromohexyl)benzene.

The C–Br bond is relatively weak. Cleavage yields a bromine radical (Br˙) and a carbocation

at m/z 161 (C₁₂H₁₇⁺).

Crucial Difference: In (5-bromohexyl)benzene, the resulting charge is on C5, a secondary

carbocation. This ion is stabilized by hyperconjugation and can undergo intramolecular

cyclization (attacking the benzene ring) to form a stable tetralin-like derivative.

Contrast: In the (6-bromohexyl) isomer, loss of Br creates an unstable primary carbocation.

Consequently, the m/z 161 peak is significantly weaker in the primary isomer spectrum.

Mechanism C: McLafferty Rearrangement
The alkyl chain length (6 carbons) permits a 6-membered transition state involving the benzene

ring.
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A gamma-hydrogen (on C3 relative to the ring) transfers to the pi-system of the benzene.

Beta-cleavage occurs between C1 and C2.

Result: A neutral alkene fragment (5-bromo-1-hexene) and the methylenecyclohexadiene

radical cation (m/z 92), which tautomerizes to the toluene radical cation.

Comparative Analysis: Product vs. Alternatives
The following table contrasts the spectral signatures of (5-Bromohexyl)benzene with its most

common "look-alikes."

Feature
(5-

Bromohexyl)benzen

e

(6-

Bromohexyl)benzen

e

Hexylbenzene

Structure
Secondary Bromide

(C5)
Primary Bromide (C6) No Halogen

Molecular Ion (M⁺)
240 / 242 (1:1

Doublet)

240 / 242 (1:1

Doublet)
162 (Single Peak)

Base Peak m/z 91 (Tropylium) m/z 91 (Tropylium) m/z 91 (Tropylium)

M – Br Peak
m/z 161 (Strong)

(Stable 2° Cation)

m/z 161 (Weak)

(Unstable 1° Cation)
N/A

McLafferty Ion m/z 92 m/z 92 m/z 92

Key Distinction
High abundance of

m/z 161

Low abundance of

m/z 161

Absence of isotope

pattern

Visualization of Fragmentation Pathways
The diagram below illustrates the competing fragmentation pathways, highlighting the

formation of the diagnostic m/z 161 ion specific to the secondary bromide.
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Molecular Ion (M+)
[C12H17Br]+.
m/z 240 / 242

Tropylium Ion
[C7H7]+

m/z 91 (Base Peak)
Benzylic Cleavage

Loss of C5H10Br radical

Sec-Carbocation
[C12H17]+

m/z 161 (Diagnostic)

Loss of Br radical
Stable 2° Cation formed

McLafferty Ion
[C7H8]+.
m/z 92

Gamma-H Transfer
Loss of C5H9Br alkene

Cyclic Ion
(Stabilized)

Cyclization to
Tetralin derivative

Click to download full resolution via product page

Caption: Fragmentation pathways of (5-Bromohexyl)benzene. The green path (m/z 161) is the

key differentiator from primary bromide isomers.

Experimental Protocol for Validation
To reproduce these results and ensure accurate identification, follow this standard GC-MS

protocol.

Sample Preparation
Solvent: Dissolve 1 mg of (5-Bromohexyl)benzene in 1 mL of HPLC-grade

Dichloromethane (DCM) or Hexane.

Concentration: Final concentration should be approx. 100 ppm to avoid detector saturation.

GC-MS Conditions
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Parameter Setting Rationale

Column
DB-5ms (30m x 0.25mm x

0.25µm)

Standard non-polar phase for

aromatic hydrocarbons.

Carrier Gas Helium @ 1.0 mL/min
Constant flow for reproducible

retention times.

Inlet Temp 250°C
Ensures rapid volatilization

without thermal degradation.

Ion Source
Electron Ionization (EI) @ 70

eV

Standard energy for library

comparison.

Source Temp 230°C
Prevents condensation of high-

boiling fragments.

Scan Range m/z 40 – 300
Covers low mass fragments

and the molecular ion cluster.

Oven Program
60°C (1 min) → 20°C/min →

280°C (5 min)

Rapid ramp separates isomers

based on boiling point (2° vs

1°).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. GCMS Section 6.9.5 [people.whitman.edu]

2. Benzene [webbook.nist.gov]

3. Benzene, bromo- [webbook.nist.gov]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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